Nioch 14
Description
Contextualization of Nioch 14 within Contemporary Chemical Research
This compound occupies a notable position in contemporary chemical research as a synthetically derived antiviral agent. Its relevance is intrinsically linked to the field of infectious disease therapeutics, specifically targeting viruses within the Orthopoxvirus genus, which includes the variola virus (causative agent of smallpox) and the monkeypox virus (mpox). microbiologyresearch.orgwikipedia.orgfishersci.camims.comwikipedia.org The compound is a derivative of tricyclodicarboxylic acid and is structurally related to existing antiviral compounds. wikidata.orgnih.govamericanelements.comnih.gov Research into this compound is often conducted in comparison with established orthopoxvirus antivirals, such as Tecovirimat (B1682736) (ST-246), highlighting its potential as an alternative or complementary therapeutic option. wikipedia.orgfishersci.cawikipedia.orgfishersci.iechem960.comnih.gov Its synthesis has been notably associated with the N.N. Vorozhtsov Novosibirsk Institute of Organic Chemistry (NIOCH SB RAS) in collaboration with the State Research Center of Virology and Biotechnology VECTOR. wikipedia.orgamericanelements.comfishersci.cafishersci.ie
Rationale for Advanced Investigation into this compound Chemistry
The rationale for advanced investigation into this compound chemistry is primarily driven by the persistent threat posed by orthopoxviruses. Despite the global eradication of smallpox, the potential for its re-emergence, whether accidental or intentional, necessitates the availability of effective treatments. wikipedia.orgmims.com Furthermore, the recent global increase in mpox cases has underscored the importance of having a diverse arsenal (B13267) of antiviral compounds effective against these viruses. wikipedia.orgmims.comwikipedia.org Research into this compound aims to fully characterize its chemical behavior, optimize synthetic pathways, and thoroughly evaluate its biological activity to support its potential use in public health preparedness. The fact that NIOCH-14 has been licensed in the Russian Federation for the treatment of smallpox, mpox, and cowpox further emphasizes its significance in this research area. wikipedia.orgfishersci.camims.comwikipedia.org
Scope and Objectives of the Research Outline for this compound
The research outline for this compound typically encompasses several key areas. A primary objective is the detailed characterization of its chemical and physical properties. Investigations into its synthesis and potential for scalable production are also crucial. A significant portion of the research is dedicated to evaluating its antiviral efficacy across a range of orthopoxviruses using both in vitro and in vivo models. wikidata.orgnih.govamericanelements.comfishersci.cafishersci.iesenescence.info Comparative studies with existing antivirals like Tecovirimat are often included to understand its relative potency and potential advantages. wikidata.orgnih.govamericanelements.comfishersci.cafishersci.ieresearchgate.net Furthermore, research into the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion, particularly in relevant animal models, is essential to understand its behavior within a biological system. fishersci.cawikipedia.orgwikipedia.orgrcsb.orgnih.gov Studies have also explored its mechanism of action, noting its function as a prodrug that is metabolized to Tecovirimat, which inhibits the orthopoxvirus VP37 envelope wrapping protein. wikipedia.orgwikipedia.orgfishersci.ienih.gov
Detailed research findings have demonstrated the efficacy of this compound in various animal models of orthopoxvirus infection. For instance, studies in mice infected with ectromelia virus showed that this compound could significantly reduce virus titers in organs and decrease pathological changes in the lungs. microbiologyresearch.orgwikidata.orgnih.gov In models using monkeypox virus, this compound administration resulted in a significant reduction in virus production in the lungs and a lower proportion of infected animals. microbiologyresearch.orgwikidata.orgnih.govnih.gov Comparative studies in mice infected with variola virus also indicated significantly lower proportions of infected animals and reduced virus production levels in the lungs following this compound administration. microbiologyresearch.orgwikidata.orgnih.govnih.gov
Pharmacokinetic studies in mice have provided data on the bioavailability and tissue distribution of this compound, often measured by the concentration of its active metabolite, ST-246. fishersci.canih.gov
| Parameter | Value (Mice, Oral Administration at 50 µg/g) | Citation |
| Absolute Bioavailability | 22.8% | fishersci.canih.gov |
| Tissue Availability (Lungs) | 100% | fishersci.canih.gov |
| Tissue Availability (Liver) | 69.6% | fishersci.canih.gov |
| Tissue Availability (Kidney) | 63.3% | fishersci.canih.gov |
| Tissue Availability (Brain) | 26.8% | fishersci.canih.gov |
| Tissue Availability (Spleen) | 20.3% | fishersci.canih.gov |
These findings collectively contribute to the understanding of this compound's potential as an antiviral compound within the orthopoxvirus research landscape.
Properties
Molecular Formula |
C19H17F3N2O4 |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
7-[[[4-(trifluoromethyl)benzoyl]amino]carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid |
InChI |
InChI=1S/C19H17F3N2O4/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(27)28/h1-6,10-15H,7H2,(H,23,25)(H,24,26)(H,27,28) |
InChI Key |
YDHJUPUAMAWEOT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C=CC2C(C3C(=O)O)C(=O)NNC(=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Nioch 14
Historical Development of Nioch 14 Synthesis Routes
The chemical compound NIOCH-14 was synthesized at the Novosibirsk Institute of Organic Chemistry, Siberian Branch of the Russian Academy of Sciences (NIOCH SB RAS) in 2009. fishersci.sewikipedia.org This development occurred in collaboration with the State Research Center of Virology and Biotechnology VECTOR. fishersci.sewikipedia.org NIOCH-14 is structurally the closest analog, and specifically a precursor during synthesis, to ST-246. fishersci.sewikipedia.org The synthesis route for NIOCH-14 has been described in earlier procedures. fishersci.sewikipedia.org Notably, the process for synthesizing NIOCH-14 is reported to be simpler and more profitable compared to the production of ST-246. mhmedical.com
Novel Synthetic Pathways for this compound and its Analogs
At the time of its synthesis in 2009, NIOCH-14 was described as a novel chemical compound. fishersci.sewikipedia.org It serves as an analog and prodrug of ST-246. fishersci.sewikipedia.orgwikipedia.orgnih.govchem960.comsmolecule.comuni.luidrblab.netwikipedia.org The primary synthetic route involves the reaction of an annelated succinic anhydride (B1165640) with the hydrazide of 4-trifluoromethyl benzoic acid. fishersci.se The specific conditions of this reaction, particularly temperature, influence the product formed; NIOCH-14 is formed upon cooling, while ST-246 is formed upon heating the same precursors. fishersci.se This differential outcome based on reaction temperature represents a key aspect of the synthetic pathway linking NIOCH-14 and ST-246. Information regarding other distinct novel synthetic pathways developed specifically for NIOCH-14 or detailed methods for synthesizing a wide range of its structural analogs (other than its relationship to ST-246) is not extensively detailed in the provided search results.
Precursor Chemistry and Intermediate Analysis in this compound Production
The synthesis of NIOCH-14 is reported to involve the reaction between an annelated succinic anhydride and the hydrazide of 4-trifluoromethyl benzoic acid. fishersci.se The hydrazide of 4-trifluoromethyl benzoic acid (4-(trifluoromethyl)benzohydrazide) is a key precursor molecule. fishersci.sesigmaaldrich.comsigmaaldrich.comfishersci.comuni.lu The "annelated succinic anhydride" refers to a succinic anhydride moiety that is fused to the tricyclo[3.2.2.02,4]non-8-ene ring system, forming the core structure of NIOCH-14. The reaction conditions, particularly temperature, dictate whether NIOCH-14 or ST-246 is formed from these precursors. fishersci.se NIOCH-14 itself can be considered a precursor to the active drug ST-246, as it is metabolized into ST-246 within the body. fishersci.sewikipedia.orgwikipedia.orgnih.govchem960.comsmolecule.comuni.luidrblab.netwikipedia.org Detailed analysis of specific intermediates formed during the synthesis of NIOCH-14, beyond the description of the reaction between the primary precursors, is not provided in the search results.
Advanced Structural Elucidation and Spectroscopic Characterization of Nioch 14
High-Resolution Spectroscopic Techniques Applied to Nioch 14
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Solid-State NMR, 2D/3D NMR) of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for organic structure determination, providing atomic-level information based on the magnetic properties of nuclei, particularly ¹H and ¹³C. preprints.orgjeolusa.com For complex molecules or those in non-solution states, advanced NMR techniques are invaluable.
Solid-State NMR (SSNMR) would be applied to this compound if it exists in a solid form, such as a powder or crystalline solid. SSNMR is a critical tool for studying the atomic-level structure of organic, inorganic, and hybrid materials, including crystalline lattices and amorphous regions that might be inaccessible by other techniques like X-ray diffraction. preprints.org It can provide information on molecular dynamics and interactions within the solid material. preprints.org Techniques like magic-angle spinning (MAS), high-field magnets, and multidimensional approaches enhance spectral resolution and sensitivity in SSNMR. preprints.org
Two-Dimensional (2D) NMR techniques are crucial for resolving overlapping signals in complex molecules and identifying correlations between different nuclei, facilitating the determination of connectivity and spatial proximity. libretexts.orggrinnell.eduwikipedia.orgnews-medical.netgrinnell.edu For this compound, 2D NMR experiments would be performed to establish through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This homonuclear 2D NMR technique identifies spins that are coupled to each other through chemical bonds, typically 2-3 bonds apart. wikipedia.orgnews-medical.netgrinnell.edu A COSY spectrum of this compound would show cross-peaks correlating coupled protons, helping to piece together connected segments of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear 2D NMR experiment that correlates signals from directly bonded protons and heteronuclei, such as ¹³C or ¹⁵N. libretexts.orgwikipedia.orggrinnell.edu An HSQC spectrum of this compound would link each proton signal to the carbon atom it is directly attached to, aiding in the identification of different carbon environments (methyl, methylene, methine, quaternary). grinnell.edugrinnell.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and heteronuclei over longer ranges (typically 2-4 bonds). grinnell.edugrinnell.edu This is particularly useful for establishing connectivity across quaternary carbons or through complex ring systems that might be present in this compound's tricyclic structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a 2D NMR technique that identifies protons that are spatially close to each other, regardless of whether they are coupled through bonds. grinnell.edunews-medical.netgrinnell.edu A NOESY spectrum of this compound would provide information about the molecule's three-dimensional conformation and relative stereochemistry by showing cross-peaks between protons that are in close spatial proximity.
Three-Dimensional (3D) NMR techniques build upon 2D methods, adding another dimension to further resolve overlapping signals and provide more detailed correlation information, particularly useful for larger or more complex molecules. libretexts.org While more time-consuming and requiring specialized equipment, 3D NMR could offer enhanced clarity in the structural analysis of this compound if its complexity warrants it.
Illustrative NMR Data (Hypothetical for this compound):
| NMR Technique | Nucleus Observed | Information Provided | Illustrative Data Type |
| ¹H NMR | ¹H | Chemical environment, number of protons, coupling | Chemical shifts (ppm), integration, splitting patterns |
| ¹³C NMR | ¹³C | Chemical environment of carbon atoms | Chemical shifts (ppm) |
| COSY | ¹H-¹H | Through-bond proton correlations (2-3 bonds) | Cross-peaks at (δH1, δH2) |
| HSQC | ¹H-¹³C | Direct proton-carbon correlations (1 bond) | Cross-peaks at (δH, δC) |
| HMBC | ¹H-¹³C | Long-range proton-carbon correlations (2-4 bonds) | Cross-peaks at (δH, δC) |
| NOESY | ¹H-¹H | Through-space proton correlations (spatial proximity) | Cross-peaks at (δH1, δH2) indicating close proximity |
| Solid-State NMR | Various nuclei | Structure, dynamics, interactions in solid state | Spectra with broadened signals, relaxation times, etc. |
X-ray Diffraction and Crystallography of this compound and its Derivatives
The process involves diffracting X-rays through a single crystal and analyzing the resulting diffraction pattern to computationally reconstruct the electron density map, from which atomic positions are determined. rigaku.comuq.edu.audiamond.ac.ukbu.edu
For this compound, obtaining high-quality single crystals would be a prerequisite for this analysis. If the parent compound does not crystallize well, attempts might be made to crystallize derivatives. The data obtained would provide precise structural parameters, serving as a benchmark for validating structures proposed based on other spectroscopic data.
Illustrative X-ray Crystallography Data (Hypothetical for this compound Crystal):
| Parameter | Information Provided | Illustrative Data Type |
| Crystal System | Symmetry of the crystal lattice | e.g., Monoclinic, Orthorhombic |
| Space Group | Detailed symmetry elements | e.g., P2₁/c, Pnma |
| Unit Cell Dimensions | Lengths and angles of the unit cell axes | a, b, c (Å), α, β, γ (°) |
| Atomic Coordinates | Precise 3D positions of each atom | x, y, z coordinates for each atom |
| Bond Lengths | Distances between bonded atoms | d(C-C), d(C=O), d(C-N), etc. (Å) |
| Bond Angles | Angles between three bonded atoms | ∠(C-C-C), ∠(C-N-C), etc. (°) |
| Torsion Angles | Dihedral angles around bonds | Angles defining molecular conformation |
| R-factor | Goodness of fit between model and data | e.g., 0.05 (lower is better) |
High-Resolution Mass Spectrometry (e.g., HRMS, Tandem MS) for this compound Structural Confirmation
Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. measurlabs.comfiveable.memeasurlabs.com
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an accuracy of less than 5 parts per million (ppm). fiveable.mechromatographyonline.com This precision allows for the unambiguous determination of the molecular formula of this compound by comparing the experimentally determined exact mass to theoretically calculated masses for possible elemental compositions. measurlabs.comfiveable.mesavemyexams.com
Tandem Mass Spectrometry (MS/MS or MS²) involves fragmenting selected ions and analyzing the m/z ratios of the resulting fragment ions. This fragmentation pattern provides a "fingerprint" that can be used to deduce structural information about the molecule, such as the presence of specific substructures or the connectivity of different parts of the molecule. savemyexams.com For this compound, MS/MS experiments would involve fragmenting the protonated or deprotonated molecular ion and interpreting the fragment ions to confirm the presence of expected functional groups and the arrangement of the tricyclic core and substituents.
Illustrative HRMS and Tandem MS Data (Hypothetical for this compound):
| Technique | Ion Type | m/z (Experimental) | m/z (Theoretical) | Elemental Composition | Information Provided |
| HRMS | [M+H]⁺ or [M-H]⁻ | e.g., 395.1234 | e.g., 395.1230 | e.g., C₁₉H₁₈F₃N₂O₃ | Exact molecular weight, formula |
| Tandem MS | Fragment Ions | e.g., 251.0890, 177.0345 | - | - | Structural fragments, connectivity |
Note: The elemental composition C₁₉H₁₇F₃N₂O was found in a search result for this compound, with a molecular weight of 394.34. medchemexpress.com The hypothetical HRMS data above is illustrative and based on a potential protonated ion [M+H]⁺.
Vibrational Spectroscopy (Infrared, Raman) for this compound Functional Group Analysis
Vibrational spectroscopy techniques, Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule based on their characteristic molecular vibrations. horiba.comwikipedia.orglibretexts.orgjascoinc.com
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, which causes specific bonds to vibrate at characteristic frequencies. jascoinc.com IR spectroscopy is particularly sensitive to functional groups that have a change in dipole moment during vibration, such as C=O, O-H, N-H, and C-X (where X is a halogen). jascoinc.com An IR spectrum of this compound would show absorption bands corresponding to the stretching and bending vibrations of its functional groups, such as carbonyls, N-H bonds, and C-F bonds (due to the trifluoromethyl group).
Raman Spectroscopy measures the inelastic scattering of light by the molecule, which also corresponds to molecular vibrations. horiba.comwikipedia.orglibretexts.orgjascoinc.comhoriba.com Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to functional groups with strong changes in polarizability during vibration, such as nonpolar bonds like C-C, C=C, and C≡C, as well as S-S bonds and aromatic rings. libretexts.orgjascoinc.com A Raman spectrum of this compound would provide additional information about the vibrational modes of the molecule, complementing the IR data and helping to confirm the presence of specific structural features, including the tricyclic ring system and any multiple bonds. horiba.comwikipedia.org
Illustrative Vibrational Spectroscopy Data (Hypothetical for this compound):
| Technique | Functional Group (Illustrative) | Characteristic Wavenumber (cm⁻¹) (Illustrative) | Information Provided |
| IR | C=O (amide) | ~1650 | Presence of carbonyl functional group |
| IR | N-H | ~3300 | Presence of N-H bonds |
| IR | C-F (trifluoromethyl) | ~1100-1300 | Presence of C-F bonds |
| Raman | C=C (ring system) | ~1600 | Presence of C=C double bond in ring |
| Raman | C-C (skeletal vibrations) | ~800-1500 | Information on the molecular backbone |
Electronic Spectroscopy (UV-Vis, Circular Dichroism) for this compound Chromophore Characterization
Electronic spectroscopy techniques probe the electronic transitions within a molecule, providing information about conjugated systems, chromophores, and, in the case of chiral molecules, their optical activity.
UV-Vis (Ultraviolet-Visible) Spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. upi.eduazooptics.combspublications.netmsu.edu Absorption in this region is due to electronic transitions, particularly π→π* and n→π* transitions in molecules containing chromophores (groups that absorb UV or visible light), such as double bonds, aromatic rings, and carbonyl groups. upi.eduazooptics.combspublications.netmsu.eduslideshare.net A UV-Vis spectrum of this compound would reveal the presence and nature of any chromophores within its structure, providing information about the extent of conjugation. upi.edubspublications.netmsu.edu The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of specific chromophores and can aid in structural identification. upi.edumsu.edu
Circular Dichroism (CD) Spectroscopy is a type of electronic spectroscopy that measures the differential absorption of left and right circularly polarized light by chiral molecules. jascoinc.comportlandpress.comlibretexts.orgntu.edu.sgcreative-proteomics.com If this compound is a chiral compound, CD spectroscopy can provide information about its stereochemistry and conformation, particularly if it contains chromophores near chiral centers. jascoinc.comportlandpress.comntu.edu.sgcreative-proteomics.com CD is widely used to study the structure of chiral molecules, including small organic molecules. jascoinc.comportlandpress.comlibretexts.orgntu.edu.sgcreative-proteomics.com
Illustrative Electronic Spectroscopy Data (Hypothetical for this compound):
| Technique | Property Measured | Information Provided | Illustrative Data Type |
| UV-Vis | Light absorption vs. wavelength | Presence and nature of chromophores | λmax (nm), Absorbance or ε |
| Circular Dichroism | Differential absorption of CPL | Chirality, conformation (if chiral) | CD signal (ΔA or ellipticity) vs. wavelength |
Surface-Sensitive Spectroscopies (e.g., X-ray Photoelectron Spectroscopy, Ultraviolet Photoelectron Spectroscopy) for this compound Interactions
Surface-sensitive spectroscopies are employed to analyze the elemental composition, chemical states, and electronic structure of the surface of a material. These techniques would be relevant if studying this compound in a solid or adsorbed state, particularly in the context of its interactions with other materials or surfaces.
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique that provides information about the elemental composition and chemical states of elements within the top 5-10 nm of a surface. wikipedia.orgthermofisher.cominnovatechlabs.comspecs-group.comfraunhofer.de By measuring the kinetic energy of photoelectrons emitted after irradiation with X-rays, XPS can identify the elements present and determine their bonding environments and oxidation states. wikipedia.orgthermofisher.cominnovatechlabs.comfraunhofer.de For this compound, XPS could be used to analyze the surface composition and chemical states of atoms (C, H, F, N, O) if it were studied as a solid material or thin film, potentially revealing information about surface functionalization or interactions. wikipedia.orgthermofisher.cominnovatechlabs.comfraunhofer.de
Ultraviolet Photoelectron Spectroscopy (UPS) is another photoelectron spectroscopy technique that uses UV radiation to probe the electronic structure, specifically the valence electron levels, of molecules and surfaces. numberanalytics.comwsu.edulibretexts.orgontosight.airesearchgate.net UPS provides insights into molecular orbitals, electronic configuration, and chemical bonding. numberanalytics.comwsu.edulibretexts.orgontosight.airesearchgate.net When applied to this compound, UPS could offer information about the energy levels of its valence electrons, which are involved in chemical bonding, potentially aiding in understanding its electronic properties and reactivity, especially in surface-related phenomena. numberanalytics.comwsu.edulibretexts.orgontosight.airesearchgate.net
Illustrative Surface-Sensitive Spectroscopy Data (Hypothetical for this compound Surface):
| Technique | Property Measured | Information Provided | Illustrative Data Type |
| XPS | Core electron binding energies | Elemental composition, chemical states | Binding energy peaks (eV) for each element |
| UPS | Valence electron kinetic energies | Molecular orbital energies, electronic structure | Kinetic energy distribution of emitted electrons |
The comprehensive application of these advanced spectroscopic techniques provides a multi-faceted approach to the structural elucidation and characterization of this compound, yielding detailed information about its atomic arrangement, functional groups, electronic properties, and potential surface interactions.
Theoretical and Computational Investigations of Nioch 14
Quantum Chemical Calculations for Nioch 14
Quantum chemical calculations are fundamental tools in computational chemistry used to investigate the electronic structure, bonding, and potential energy surfaces of molecules. These calculations provide insights into molecular geometries, stability, reactivity, and spectroscopic properties.
Electronic Structure and Bonding Analysis of this compound
Analysis of the electronic structure and bonding in a molecule like this compound would typically involve methods such as Density Functional Theory (DFT) or ab initio calculations. These methods can determine atomic charges, bond orders, molecular orbitals, and electron density distribution, which are crucial for understanding the compound's chemical behavior and interactions. While quantum chemical calculations have been applied to study the tautomerism and energy differences of other antiviral compounds in both gaseous and solvated phases mhmedical.com, specific detailed findings regarding the electronic structure and bonding analysis specifically of this compound were not prominently featured in the reviewed literature.
Conformational Analysis and Potential Energy Surfaces of this compound
Conformational analysis explores the various spatial arrangements (conformations) of a molecule and their relative energies. Mapping the potential energy surface involves calculating the energy of the molecule as a function of its geometry, identifying stable conformers and the energy barriers between them. For a complex molecule like this compound, understanding its conformational landscape is important for predicting its flexibility and how it might interact with biological targets or in different chemical environments. Although the importance of potential energy surface analysis is recognized in computational chemistry mhmedical.com, specific studies detailing the conformational analysis and potential energy surfaces specifically for this compound were not found within the scope of the provided search results.
Molecular Dynamics Simulations of this compound in Various Chemical Environments
Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. This allows researchers to observe the dynamic behavior of a system, such as a compound interacting with a solvent or a biological macromolecule. MD simulations are particularly valuable for studying the binding of ligands to proteins and understanding the stability of such complexes.
While direct MD simulation data specifically for this compound interacting with a biological target was not explicitly detailed in the search results, molecular dynamics simulations have been extensively used to study the interaction of its active metabolite, tecovirimat (B1682736), with the orthopoxvirus VP37 protein. nih.govfrontiersin.orgresearchgate.net These simulations have helped to validate docking modes and assess the stability of the protein-ligand complex. For instance, MD simulations of the tecovirimat-p37 complex have shown the complex remains stable over simulation periods, reaching equilibrium. frontiersin.org Analysis of MD trajectories can provide information on the fluctuations of the protein and ligand (RMSF), solvent accessible surface area (SASA), and radius of gyration (Rg), all of which offer insights into the stability and dynamics of the interaction. vax-before-travel.com The application of MD simulations to tecovirimat provides a strong precedent for how similar methods could be applied to study this compound or its conversion in different environments, though specific published studies on this compound itself in this context were not located.
Chemoinformatics and Quantitative Structure-Activity Relationships (QSAR) for this compound Series (Focus on Mechanistic and Non-Biological Endpoints)
Chemoinformatics involves the use of computational and informational techniques to solve problems in chemistry. QSAR is a chemoinformatics approach that aims to build predictive models correlating chemical structure with activity or property. For the this compound series, QSAR studies could explore how structural modifications influence various endpoints.
The search results indicate that QSAR has been applied in the context of related adamantane-containing compounds, including those structurally similar to tecovirimat and potentially this compound, to correlate antiviral activity (specifically, IC50 values) with binding energy to the viral protein p37. inia.uy A correlation coefficient of R^2 = 0.60 was reported for this relationship in one study involving a series of such compounds. inia.uy This demonstrates the use of QSAR for mechanistic endpoints, specifically the relationship between structure, binding affinity to the target protein, and observed biological activity.
However, information regarding QSAR studies focused on non-biological endpoints (e.g., physicochemical properties, environmental fate, or toxicity not related to adverse drug effects) specifically for the this compound series was not found in the provided literature snippets. QSAR is a versatile tool that could be applied to predict such properties based on the chemical structure of this compound and its analogs, but specific published research in this area for this compound series was not evident.
Reaction Mechanism Elucidation of this compound through Computational Chemistry
This compound is known to act as a prodrug, undergoing conversion in the body to its active metabolite, tecovirimat. wikipedia.orgwikiwand.comwikipedia.org This conversion is described as a cyclization reaction between annulated succinic anhydride (B1165640) and hydrazide of 4-trifluoromethyl benzoic acid upon heating. wikipedia.org
Reactivity and Reaction Mechanisms of Nioch 14
Kinetic and Thermodynamic Studies of Nioch 14 Reactions
While detailed kinetic and thermodynamic parameters for a broad range of this compound's chemical reactions are not widely reported in the provided search results, studies have examined its behavior in specific contexts, such as its conversion to the active metabolite ST-246. Pharmacokinetic studies in laboratory animals have investigated the time course of this compound and its metabolite ST-246 concentrations in biological fluids and organs following administration mdpi.comnih.govresearchgate.netnih.gov.
For instance, a study in mice showed that the maximum concentration of the active metabolite ST-246 in serum was observed at different time points depending on the administration route of this compound mdpi.com. After intravenous administration of this compound, the maximum ST-246 concentration in serum was observed at 15 minutes, while oral administration of this compound resulted in the maximum ST-246 concentration after 6 hours mdpi.com. This indicates the kinetics of absorption, distribution, and metabolic conversion of this compound to ST-246 mdpi.com.
Tissue availability studies in mice orally administered this compound also provide insight into the distribution kinetics of its active metabolite researchgate.net. The tissue availability of ST-246 varied among different organs, with 100% in the lungs, 69.6% in the liver, 63.3% in the kidney, 26.8% in the brain, and 20.3% in the spleen researchgate.net. The absolute bioavailability of orally administered this compound in mice was reported as 22.8% researchgate.net.
These studies, while focused on biological fate, inherently involve the kinetics of chemical transformations of this compound within a biological environment. However, specific thermodynamic parameters (e.g., enthalpy, entropy of reaction) for these or other potential reactions of this compound are not detailed in the provided information.
Here is a summary of some pharmacokinetic data for this compound in mice:
| Parameter | Value (Oral Administration, 50 µg/g) | Value (Intravenous Administration) | Source |
| Time to Cmax (ST-246 in serum) | 6 hours | 15 minutes | mdpi.com |
| Absolute Bioavailability (calculated based on ST-246) | 22.8% | Not applicable | researchgate.net |
| Tissue Availability (ST-246) - Lungs | 100% | Not specified | researchgate.net |
| Tissue Availability (ST-246) - Liver | 69.6% | Not specified | researchgate.net |
| Tissue Availability (ST-246) - Kidney | 63.3% | Not specified | researchgate.net |
| Tissue Availability (ST-246) - Brain | 26.8% | Not specified | researchgate.net |
| Tissue Availability (ST-246) - Spleen | 20.3% | Not specified | researchgate.net |
Mechanistic Pathways of this compound in Organic Transformations
The primary mechanistic pathway described for this compound in the provided context is its conversion in vivo to the active antiviral compound ST-246 knepublishing.commdpi.comresearchgate.net. This compound is considered a prodrug of ST-246 knepublishing.com. This conversion likely involves metabolic processes within the organism, although the specific enzymatic or chemical steps of this transformation are not explicitly detailed in the search results. One source mentions that Nioch-14 undergoes cyclization over time in dimethyl sulfoxide, increasing the content of ST-246, suggesting a potential chemical pathway for this conversion nih.gov. It is formed via the reaction between annelated succinic anhydride (B1165640) and hydrazide of 4-trifluoromethyl benzoic acid upon cooling, while ST-246 is formed from the same reactants upon heating nih.gov. This implies a structural relationship and a potential for this compound to transform into ST-246 under certain conditions.
Beyond this metabolic conversion, information on the mechanistic pathways of this compound in other general organic transformations is not available in the provided search results. Its structure contains functional groups including a carboxylic acid, an amide, a hydrazide, and a tricyclic alkene, which could potentially participate in various organic reactions, but specific studies on these reactions are not described.
Catalytic Activity and Role of this compound in Chemical Processes
There is no information in the provided search results to suggest that this compound exhibits catalytic activity in chemical processes. Its known role is that of an antiviral agent, acting as a prodrug for ST-246, which inhibits a viral protein researchgate.netmdpi.comcrie.ru. The mechanism of action of ST-246 (and likely this compound via conversion) involves preventing the formation of cell-associated enveloped virions (CEV) and extracellular enveloped virions (EEV) in orthopoxviruses by inhibiting the viral protein p37 (F13L) researchgate.netmdpi.comcrie.ru. This is a biological activity, not a role as a chemical catalyst in a broader sense.
Interactions of Nioch 14 with Biological Systems Excluding Clinical Human Trials and Toxicology
Molecular Recognition and Binding Studies of NIOCH 14 with Biomolecules (e.g., proteins, nucleic acids, lipids) in In Vitro Models
This compound is understood to exert its antiviral effects through interaction with a specific viral protein. As an analog of Tecovirimat (B1682736), this compound is believed to share a similar mechanism of action, targeting the orthopoxvirus protein p37 researchgate.net. The p37 protein is known to play a critical role in the formation of the viral envelope and the subsequent release of mature virions from the host cell. By inhibiting p37, this compound disrupts the final stages of viral assembly and egress, thereby limiting the spread of the virus researchgate.net. While detailed molecular binding kinetics or structural data specifically for this compound's interaction with isolated p37 or other host biomolecules like nucleic acids or lipids are not extensively detailed in the available information, its functional outcome points strongly to this targeted protein interaction as the primary mode of action researchgate.net.
Cellular Uptake and Subcellular Localization of this compound in Model Organisms/Cell Lines (Non-Human)
Research involving non-human systems, such as studies in mice and marmots, has provided some insight into the distribution of this compound or its active metabolite (ST-246) within tissues and organs following administration nih.govresearchgate.net. These studies have shown that administration can lead to reduced virus production in organs like the lungs nih.gov. While these indicate uptake into the organism's systems and distribution to target tissues, detailed studies specifically mapping the cellular uptake mechanisms or precise subcellular localization of this compound within non-human cell lines (e.g., Vero E6 cells commonly used in antiviral assays) are not prominently featured in the provided information. General principles of cellular uptake and localization have been explored for other compounds in in vitro settings.
Mechanistic Analysis of this compound's Impact on Cellular Pathways and Processes (e.g., enzyme inhibition/activation, receptor modulation) in In Vitro Systems
The primary known mechanism by which this compound impacts cellular processes in the context of viral infection is through the inhibition of the viral p37 protein researchgate.net. This protein, essential for the formation of enveloped virions (Cell-associated Enveloped Virions and Extracellular Enveloped Virions), is crucial for efficient viral dissemination. By blocking the function of p37, this compound effectively prevents the proper wrapping and release of nascent viral particles from infected cells. This targeted enzymatic or structural protein inhibition disrupts the viral life cycle at a critical late stage, thereby limiting the spread of the infection to uninfected cells. This mechanism is analogous to that of Tecovirimat medchemexpress.cominvivochem.cn.
Interaction of this compound with Microbial Systems (e.g., Mechanisms of Antimicrobial Action, Impact on Microbial Metabolism)
This compound's interaction with microbial systems is characterized by its potent antiviral activity, specifically against orthopoxviruses. These include medically significant viruses such as the variola virus, monkeypox virus, cowpox virus, and ectromelia virus nih.govresearchgate.net. The mechanism of this antimicrobial (antiviral) action, as discussed, centers on the inhibition of the viral p37 protein, crucial for viral maturation and release researchgate.net. Studies have demonstrated the efficacy of this compound in reducing viral titers and the proportion of infected organisms in non-human models nih.gov. In vitro studies using cell cultures infected with orthopoxviruses have consistently shown the antiviral potency of this compound researchgate.net. There is no indication in the provided information that this compound significantly impacts the metabolism of the host cell or exhibits broad-spectrum antimicrobial activity against bacteria or fungi; its activity appears specific to orthopoxviruses.
In Vitro Biological Screening Methodologies for this compound Activity (e.g., High-Throughput Screening for Specific Molecular Targets)
The identification and evaluation of this compound's biological activity have involved in vitro screening methodologies. Following its chemical synthesis, the compound's antiviral properties were assessed using cell culture-based assays nih.gov. A common approach involves evaluating the compound's ability to inhibit viral replication or cytopathic effect in susceptible cell lines, such as Vero E6 cells, infected with target orthopoxviruses researchgate.net. These methods allow for the determination of key parameters such as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit viral activity by 50%, and the selectivity index (SI), which indicates the compound's toxicity to cells relative to its antiviral efficacy. While high-throughput screening was instrumental in the discovery of related compounds like Tecovirimat, the specific methodologies used for initial screening and subsequent detailed evaluation of this compound's activity against various orthopoxviruses in vitro have been reported to include colorimetric methods and the determination of IC50 and SI values researchgate.net.
In Vitro Antiviral Activity of this compound
Based on reported in vitro studies, this compound has demonstrated potent antiviral activity against various orthopoxviruses. Key metrics from these studies include the half-maximal inhibitory concentration (IC₅₀) and the selectivity index (SI).
| Virus Strain / Cell Line | IC₅₀ (µg/mL) | SI | Reference |
| MPXV St.Petersburg-22 / Vero E6 cells | 0.02 | > 15,000 | |
| MPXV / Vero cells | 0.013 | > 7700 | |
| MPXV / Vero cells | 0.013 | - | |
| Vaccinia virus | up to 0.03 µM (approx. 0.012 µg/mL) | - | |
| Cowpox virus | - | 125–3036 | |
| Ectromelia virus (mousepox virus) | - | 39–707 |
Note: IC₅₀ values may vary depending on the specific assay conditions, cell line, and virus strain used. Conversion from µM to µg/mL is approximate based on the molecular weight of this compound (394.34 g/mol ).
Environmental Chemistry and Fate of Nioch 14 Excluding Ecotoxicity
Environmental Persistence and Degradation Pathways of Nioch 14
There is currently no available information on the environmental persistence of this compound, including its half-life in various environmental compartments such as soil, water, and sediment. Studies on its degradation pathways, whether through biotic (microbial) or abiotic (e.g., hydrolysis, photolysis) processes, have not been published. Understanding the persistence and degradation of this compound would be crucial for assessing its potential long-term environmental impact.
Bioaccumulation and Biotransformation of this compound in Environmental Matrices (Non-Human, Non-Toxicological Focus)
No studies have been conducted on the bioaccumulation and biotransformation of this compound in environmental organisms such as algae, invertebrates, or fish. Information on its potential to accumulate in food chains is therefore unknown. While pharmacokinetic studies have detailed its metabolism in laboratory animals, where it is converted to its active metabolite ST-246, these findings cannot be directly extrapolated to biotransformation processes in diverse environmental species. nih.govnih.govresearchgate.net
Interaction of this compound with Soil, Water, and Atmospheric Components
There is no data available on the interaction of this compound with soil, water, and atmospheric components. Key parameters such as its soil adsorption/desorption coefficient (Koc), which would indicate its mobility in soil and potential to leach into groundwater, have not been determined. Similarly, its behavior in aquatic systems, including its potential for volatilization from water to the atmosphere, remains uncharacterized.
Analytical Methodologies for Detection and Quantification of this compound in Environmental Samples
While analytical methods, such as tandem mass spectrometry and liquid chromatography, have been developed for the quantification of this compound and its metabolite ST-246 in biological samples (e.g., blood, organs), there are no published methods specifically validated for the detection and quantification of this compound in environmental matrices like water, soil, or air. nih.govnih.govresearchgate.net The development of such methods would be a prerequisite for any future environmental monitoring or fate studies.
Based on a comprehensive review of available scientific literature, there is no information regarding the application of the chemical compound “this compound” in the specific areas of advanced materials science outlined in your request.
The existing body of research on this compound, a derivative of tricyclodicarboxylic acid, focuses exclusively on its development and evaluation as an antiviral agent. knepublishing.commedchemexpress.comnih.gov Specifically, it is identified as a prodrug of Tecovirimat (B1682736) (ST-246) and has been studied for its efficacy against orthopoxviruses, such as monkeypox and variola virus (the causative agent of smallpox). knepublishing.comsemanticscholar.orgnih.govnih.gov
Searches for information pertaining to the integration of this compound into polymers, its role in supramolecular chemistry, its use as a precursor for nanomaterials, or its optoelectronic and electronic properties did not yield any relevant results. The research is consistently centered on its pharmacological and virological characteristics. nih.govscience.govscience.gov
Therefore, it is not possible to generate the requested article on "Advanced Materials Science Applications of this compound" as there is no scientific data to support the content required for the specified outline sections:
Advanced Materials Science Applications of Nioch 14
Optoelectronic and Electronic Properties of Nioch 14-based Materials
All published data points to this compound's function in a biomedical context, and any attempt to create content for the requested materials science topics would be speculative and without factual basis.
Methodological Advancements and Analytical Innovation for Nioch 14 Research
Development of Novel Chromatographic Techniques for Nioch 14 Analysis
Chromatographic techniques are fundamental for separating and analyzing complex mixtures containing this compound or its related compounds. While the development of entirely novel chromatographic phases or principles specifically for this compound is not extensively detailed in the provided search results, the application and validation of specific chromatographic methods tailored for its analysis, particularly in biological matrices, have been reported mdpi.commdpi.comresearchgate.net.
A key application involves the use of Liquid Chromatography (LC) for the quantification of ST-246 (tecovirimat), which is the primary active metabolite of this compound mdpi.commdpi.comresearchgate.net. This method is also considered suitable for monitoring this compound itself as the metabolic precursor mdpi.comresearchgate.net. The development and validation of such LC methods, often coupled with highly sensitive detection methods, are crucial for pharmacokinetic studies and clinical assays of this compound mdpi.commdpi.comresearchgate.net.
Furthermore, Gas Chromatography (GC) methods have been employed in the synthesis and characterization of compounds related to this compound, such as derivatives of tricyclodicarboxylic acid. GC has been used to determine the conversion of reagents and assess the purity of target compounds during the chemical synthesis process nih.gov.
Hyphenated Techniques for Comprehensive this compound Characterization
Hyphenated techniques, which combine the separation power of chromatography with the identification and quantification capabilities of spectroscopic methods, are essential for the comprehensive characterization of this compound and its metabolites. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a prominent example of such a technique applied in this compound research mdpi.commdpi.comresearchgate.netresearchgate.net.
LC-MS/MS methods have been developed and validated for the quantitative determination of ST-246 (tecovirimat) in human plasma, and these methods are also applicable for monitoring this compound mdpi.comresearchgate.net. This approach offers high sensitivity and selectivity, which are critical for analyzing compounds present at low concentrations in complex biological matrices researchgate.net. The validation of such methods involves assessing parameters like linearity, accuracy, and precision mdpi.comresearchgate.net. For instance, a validated LC-MS/MS method for tecovirimat (B1682736) in plasma showed linearity in the range of 10–2500 ng/mL with a determination coefficient R² > 0.99, and intra- and inter-day accuracy and precision of less than 15% mdpi.comresearchgate.net. This hyphenated approach allows for the simultaneous separation of the analyte from interfering substances and its specific detection and quantification based on mass-to-charge ratios and fragmentation patterns.
The metabolic conversion of this compound into ST-246 has also been studied using these techniques, illustrating the utility of LC-MS/MS in understanding the metabolic fate of the prodrug mdpi.comresearchgate.netresearchgate.net.
Future Research Directions and Translational Perspectives for Nioch 14
Identification of Key Knowledge Gaps in Nioch 14 Research
Despite the progress in characterizing this compound's antiviral properties and initial human safety profile, several knowledge gaps remain that necessitate further investigation. A primary gap lies in comprehensive efficacy data from larger, multi-center clinical trials, particularly in diverse patient populations and against a broader spectrum of orthopoxvirus strains and clinical presentations. While animal studies have shown significant reduction in viral load and increased survival rates, these findings need to be fully translated and confirmed in human efficacy trials microbiologyresearch.orgcrie.runih.gov.
Furthermore, detailed pharmacokinetic and pharmacodynamic studies in special populations, such as immunocompromised individuals, children, and pregnant women, are needed to optimize dosing regimens and understand potential variations in drug metabolism and response. The long-term effects and potential for resistance development under wider clinical use conditions also represent significant areas requiring prospective study. Understanding the precise mechanisms of resistance, should it emerge, will be crucial for developing strategies to mitigate it.
Another gap pertains to the comparative effectiveness of this compound against other approved or investigational orthopoxvirus antivirals in head-to-head clinical trials. While some studies suggest comparable or slightly enhanced efficacy and bioavailability compared to Tecovirimat (B1682736) in animal models, robust clinical data are needed to establish its relative utility in a clinical setting knepublishing.comnih.gov.
Emerging Research Areas and Unexplored Facets of this compound Chemistry
Emerging research areas for this compound include exploring its potential in combination therapies. Given that it functions as a prodrug of Tecovirimat, investigating combinations of this compound with other antiviral agents targeting different stages of the viral life cycle or with host-directed therapies could lead to synergistic effects, potentially improving treatment outcomes and reducing the risk of resistance nih.govresearchgate.netdntb.gov.ua. The development of tecovirimat/NIOCH-14-based hybrid molecules with certain chemotherapeutic agents is considered a fruitful area for exploration to obtain new VP37 protein inhibitors. nih.gov
Further exploration of this compound's chemical space and the synthesis of novel derivatives could yield compounds with improved potency, pharmacokinetic profiles, or broader antiviral spectra. Structure-activity relationship studies, building upon the known structure of this compound as a derivative of tricyclodicarboxylic acid, could guide the rational design of next-generation orthopoxvirus inhibitors. microbiologyresearch.orgresearchgate.netnih.gov
Investigating the potential of this compound beyond its primary indication for orthopoxviruses is another unexplored facet. While initial studies showed specificity against orthopoxviruses, further screening against other viral families could reveal unanticipated antiviral activities. researchgate.net
Interdisciplinary Collaboration Opportunities in this compound Studies
Advancing this compound research necessitates robust interdisciplinary collaboration. This includes partnerships between organic chemists specializing in the synthesis and modification of compounds like this compound, virologists studying orthopoxvirus pathogenesis and resistance mechanisms, and pharmacologists investigating drug metabolism, distribution, and excretion.
Clinical researchers and infectious disease specialists are essential for designing and conducting rigorous clinical trials to evaluate efficacy and safety in human populations. Collaboration with experts in public health and epidemiology is crucial for understanding the potential impact of this compound in outbreak settings and for developing strategies for its optimal deployment.
Furthermore, collaborations involving computational chemists and structural biologists can provide insights into the interaction of this compound and its active metabolite with viral targets, aiding in the design of improved inhibitors. International collaboration among research institutions and public health organizations is also vital for conducting studies in diverse geographical regions and for sharing data and resources to accelerate the development and accessibility of this compound. Strong global educational and scientific collaboration and political initiatives are required to address the challenge of orthopoxvirus outbreaks. nih.gov
Long-Term Impact and Sustainable Research Trajectories for this compound
The long-term impact of this compound research extends beyond its immediate use as an antiviral. Successful development and deployment of this compound could provide a valuable tool in the preparedness and response to future orthopoxvirus outbreaks, including potential re-emergence of smallpox or the spread of other pathogenic orthopoxviruses. researchgate.netnih.gov As a licensed drug in Russia, it represents a tangible outcome of dedicated research efforts. who.int
Sustainable research trajectories for this compound involve continuous monitoring of viral susceptibility to detect the emergence of resistance, ongoing pharmacokinetic studies to refine dosing in various populations, and further exploration of its potential in combination therapies. Research should also focus on developing cost-effective synthesis methods to ensure accessibility, particularly in resource-limited settings that may be disproportionately affected by orthopoxvirus outbreaks.
Investing in fundamental research into the VP37 protein and other potential viral targets, informed by studies of compounds like this compound, will contribute to a deeper understanding of orthopoxvirus biology and facilitate the development of entirely new classes of antiviral agents. The research on Nioch-14 and tecovirimat as VP37 protein inhibitors highlights this protein as a key target for drug development. nih.govdntb.gov.ua
Ultimately, a sustainable research trajectory for this compound is intertwined with broader efforts to enhance global health security against emerging infectious diseases, emphasizing preparedness, research and development, and equitable access to medical countermeasures.
Q & A
Q. How can machine learning optimize this compound’s synthesis parameters?
- Methodological Answer : Train neural networks on historical synthesis data (e.g., yield, purity) using features like reactant ratios and reaction times. Employ Bayesian optimization to iteratively refine conditions and validate with high-throughput robotic screening .
Key Considerations for Data Contradiction Analysis
- Triangulation : Cross-validate findings using independent methods (e.g., experimental vs. computational data) .
- Bias Mitigation : Blind data analysis or third-party replication to reduce confirmation bias .
- Ethical Reporting : Disclose limitations and conflicting data transparently in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
